1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC20140625
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2S |
|---|---|
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3 |
| Standard InChI Key | ZCQAPKQIACWOTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1C)N)CS(=O)(=O)C |
Introduction
Chemical Structure and Molecular Properties
The compound features a central imidazole ring substituted with:
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Two methyl groups at the 1- and 2-positions.
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A (methylsulfonyl)methyl group at the 4-position.
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An amine group at the 5-position.
Molecular Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S | |
| Molecular Weight | 203.26 g/mol | |
| SMILES Notation | Cc1nc(CS(C)(=O)=O)c(N)n1C | |
| CAS Number | 1707571-42-3 |
The methylsulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the imidazole core. Key steps include:
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Imidazole Ring Formation: Cyclization of appropriately substituted precursors, such as diamines or carbonyl compounds, under acidic or basic conditions .
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Introduction of the Methylsulfonylmethyl Group: Alkylation or nucleophilic substitution reactions using methylsulfonylmethyl halides .
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Methylation: Quaternization of the imidazole nitrogen atoms using methylating agents like dimethyl sulfate .
A representative synthetic route is outlined below:
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Step 1: Reaction of 4-aminoimidazole with methylsulfonylmethyl chloride to introduce the sulfonylmethyl group.
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Step 2: Sequential methylation using iodomethane in the presence of a base to install the 1,2-dimethyl substituents.
Industrial scalability remains challenging due to the need for precise control over regioselectivity and purification .
Biological Activities and Mechanisms
Although direct pharmacological data for this compound are sparse, structurally related imidazole derivatives exhibit:
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Enzyme Inhibition: Interaction with cytochrome P450 isoforms and kinases due to the sulfonyl group’s affinity for active-site lysines .
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Antimicrobial Potential: Analogous nitroimidazoles show activity against Mycobacterium tuberculosis via nitroreductase-mediated bioactivation .
Comparative Activity Table
Hypothesized Mechanism: The methylsulfonyl group may act as a hydrogen bond acceptor, stabilizing interactions with biological targets like inflammatory mediators .
Applications in Drug Discovery
This compound’s unique structure positions it as a candidate for:
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COX-2 Inhibition: Methylsulfonyl groups are key pharmacophores in selective cyclooxygenase-2 inhibitors (e.g., Celecoxib) .
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Anticancer Agents: Imidazole derivatives modulate apoptosis pathways via kinase inhibition .
Comparative Analysis with Structural Analogs
Analog Comparison Table
| Compound | Structural Features | Key Differences |
|---|---|---|
| 1,2-Dimethylimidazole | Basic dimethyl substitution | Lacks sulfonyl group |
| 4-(Methylsulfonyl)benzene | Aromatic sulfonyl compound | No heterocyclic core |
| Omeprazole | Benzimidazole sulfoxide | Different ring system |
The 1,2-dimethyl-4-((methylsulfonyl)methyl) substitution confers enhanced metabolic stability compared to simpler imidazoles .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis necessitates optimization for yield and purity .
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Safety Profiling: Mutagenicity risks associated with nitroimidazoles are mitigated here, but in vitro toxicity studies are needed.
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Target Identification: High-throughput screening could elucidate specific biological targets.
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